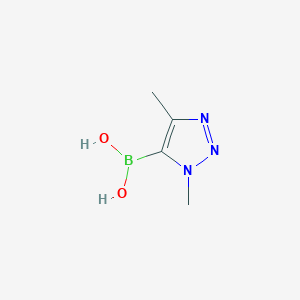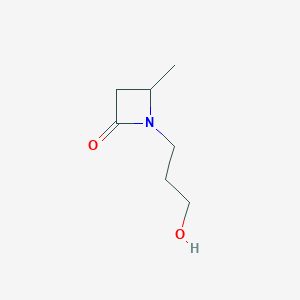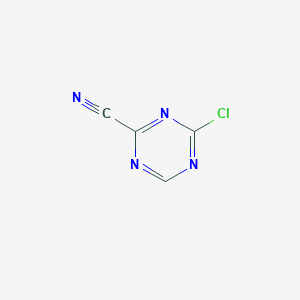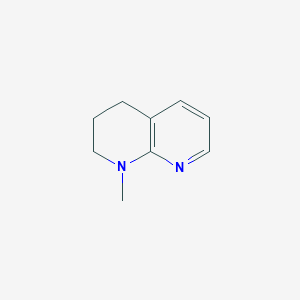
1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines It is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be synthesized through various methods. One common approach involves the hydrogenation of 1,8-naphthyridine using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and elevated temperatures to achieve complete reduction .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products Formed:
- Oxidation products include naphthyridine oxides.
- Reduction products include fully saturated naphthyridine derivatives.
- Substitution products vary depending on the reagents used.
科学的研究の応用
1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and photochemical properties.
作用機序
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
類似化合物との比較
- 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- 1,2,3,4-Tetrahydro-6-methoxynaphthalene
- 1,2,3,4-Tetrahydronaphthalene
Comparison: 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific substitution pattern and the presence of a methyl group at position 1. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
1-methyl-3,4-dihydro-2H-1,8-naphthyridine |
InChI |
InChI=1S/C9H12N2/c1-11-7-3-5-8-4-2-6-10-9(8)11/h2,4,6H,3,5,7H2,1H3 |
InChIキー |
MXIPJUWAMKULQI-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



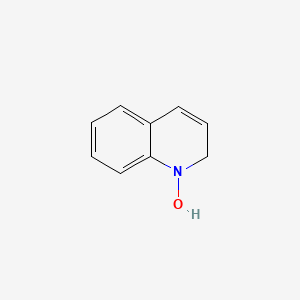

![7-Methyl-1-oxaspiro[3.5]nonane](/img/structure/B11921960.png)
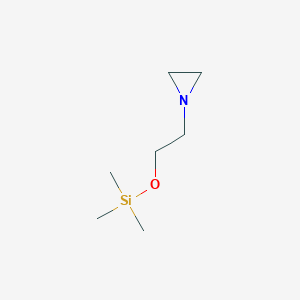
![1-methylimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11921979.png)
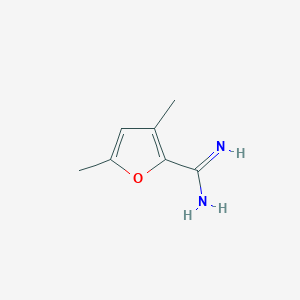
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11921999.png)
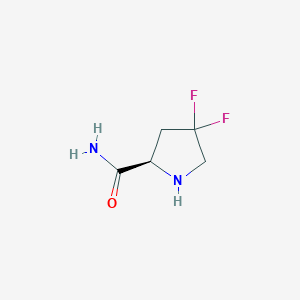
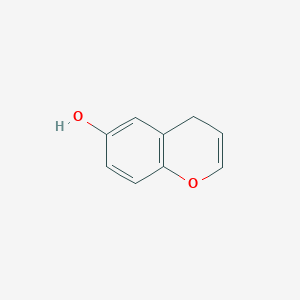
![2-methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11922012.png)
